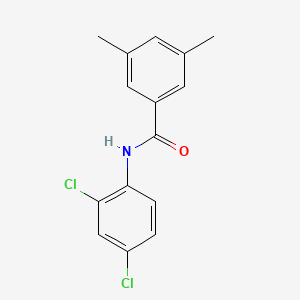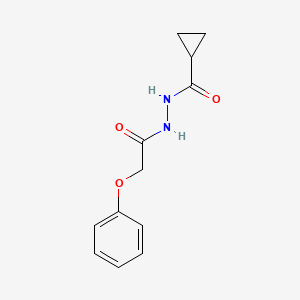
N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide is an organic compound characterized by the presence of a cyclopropane ring, a phenoxyacetyl group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide typically involves the following steps:
-
Formation of Phenoxyacetyl Chloride: : Phenoxyacetic acid is reacted with thionyl chloride to form phenoxyacetyl chloride.
Reaction Conditions: The reaction is carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering.
-
Cyclopropanecarbohydrazide Formation: : Cyclopropanecarboxylic acid is converted to cyclopropanecarbohydrazide by reacting with hydrazine hydrate.
Reaction Conditions: This reaction is typically performed at elevated temperatures to ensure complete conversion.
-
Coupling Reaction: : The final step involves the reaction of phenoxyacetyl chloride with cyclopropanecarbohydrazide to form N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide.
Reaction Conditions: This coupling reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: These reactions can lead to the formation of corresponding oxo derivatives.
-
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction can yield amine derivatives or alcohols depending on the reaction conditions.
-
Substitution: : N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide can participate in nucleophilic substitution reactions.
Reagents and Conditions: Common reagents include alkyl halides or acyl chlorides, and reactions are typically carried out in polar aprotic solvents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Bases: Triethylamine, pyridine.
Scientific Research Applications
Chemistry
In organic synthesis, N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide is used as an intermediate for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide is investigated for its potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The phenoxyacetyl group can interact with enzymes or receptors, while the cyclopropane ring can provide rigidity and stability to the molecule. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide: vs. : The latter has a similar structure but with a different functional group, which can lead to different reactivity and biological activity.
N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide: vs. : This compound has a hydrazine group instead of a hydrazide, affecting its chemical and biological properties.
Uniqueness
N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring and a phenoxyacetyl group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(13-14-12(16)9-6-7-9)8-17-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPLIZPBQNSXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
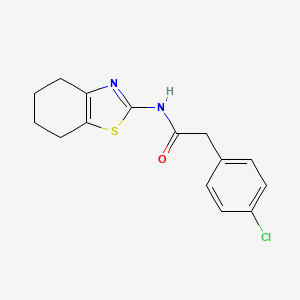
![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
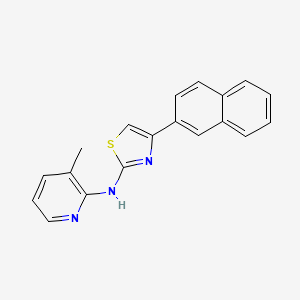
![2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide](/img/structure/B5794034.png)
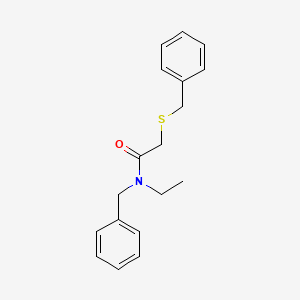
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)
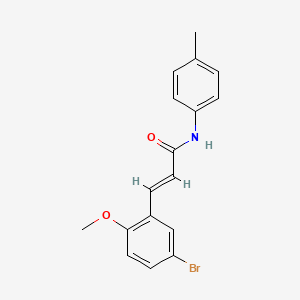
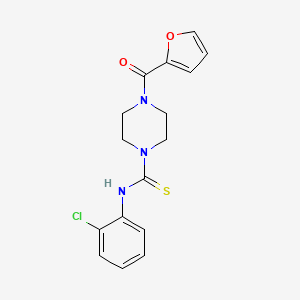
![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794080.png)
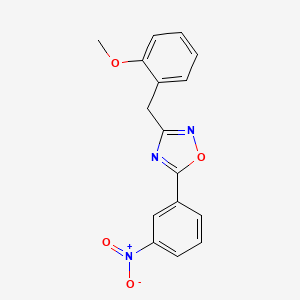
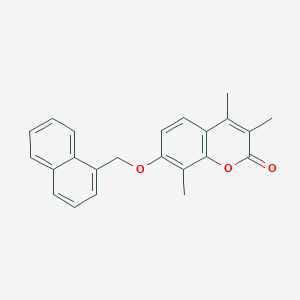
![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794099.png)
